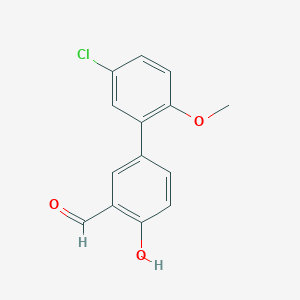
5-(3,4-Dichlorophenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dichlorophenyl)-2-formylphenol, 95% (5-DCFP-95) is a phenolic compound that has been used in a variety of scientific research applications. It is a derivative of phenol and is commonly used as a reagent in organic synthesis. It is a white powder that is soluble in most organic solvents, making it a versatile compound for laboratory experiments. 5-DCFP-95 is used in a wide range of applications, from organic synthesis to medical research.
Wissenschaftliche Forschungsanwendungen
5-(3,4-Dichlorophenyl)-2-formylphenol, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, pesticides, and food additives. In addition, 5-(3,4-Dichlorophenyl)-2-formylphenol, 95% has been used in medical research to study the effects of various drugs on cells.
Wirkmechanismus
The mechanism of action of 5-(3,4-Dichlorophenyl)-2-formylphenol, 95% is not well understood. However, it is believed that the compound acts as a free radical scavenger, inhibiting the formation of reactive oxygen species. In addition, it is believed to act as an antioxidant, reducing the oxidative damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,4-Dichlorophenyl)-2-formylphenol, 95% are not well understood. However, it has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce the production of certain enzymes. In addition, it has been shown to reduce the toxicity of certain drugs, such as acetaminophen.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3,4-Dichlorophenyl)-2-formylphenol, 95% is a versatile compound for laboratory experiments. It is soluble in most organic solvents and is relatively stable under a variety of conditions. In addition, it is relatively inexpensive and easy to obtain. However, it is important to note that 5-(3,4-Dichlorophenyl)-2-formylphenol, 95% is toxic and should be handled with caution.
Zukünftige Richtungen
The potential applications of 5-(3,4-Dichlorophenyl)-2-formylphenol, 95% are numerous. Further research is needed to better understand its biochemical and physiological effects, as well as its mechanism of action. In addition, studies are needed to explore its potential use in the synthesis of novel drugs and other compounds. Finally, research is needed to determine the potential toxicity of 5-(3,4-Dichlorophenyl)-2-formylphenol, 95% and how to safely handle and dispose of it.
Synthesemethoden
5-(3,4-Dichlorophenyl)-2-formylphenol, 95% is synthesized by a three-step process. The first step is the reaction of 3,4-dichlorophenol with formaldehyde in the presence of an acid catalyst. This reaction forms an intermediate compound which is then reacted with sodium hydroxide to form 5-(3,4-Dichlorophenyl)-2-formylphenol, 95%. The final product is isolated by recrystallization.
Eigenschaften
IUPAC Name |
4-(3,4-dichlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-4-3-8(5-12(11)15)9-1-2-10(7-16)13(17)6-9/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBFHXGDAGUBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685284 |
Source


|
| Record name | 3',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dichlorophenyl)-2-formylphenol | |
CAS RN |
1261895-32-2 |
Source


|
| Record name | 3',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)










